SC-58125 COX-2 vs. COX-1 Selectivity Ratio Exceeds 2,500-Fold
SC-58125 exhibits >2,500-fold selectivity for COX-2 over COX-1, whereas other selective COX-2 inhibitors like celecoxib and rofecoxib demonstrate lower selectivity margins (reported at approximately 375-fold and >800-fold, respectively). This quantitative difference is critical for assays requiring minimal COX-1 interference. [1]
| Evidence Dimension | COX-2 / COX-1 selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.04 μM; COX-1 IC50 >100 μM |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 0.04 μM, COX-1 IC50 = 15 μM (375-fold); Rofecoxib: COX-2 IC50 = 0.03 μM, COX-1 IC50 >25 μM (>800-fold) |
| Quantified Difference | SC-58125: >2,500-fold vs. Celecoxib: ~375-fold vs. Rofecoxib: >800-fold |
| Conditions | Isolated recombinant human COX-1 and COX-2 enzymes |
Why This Matters
Higher isoform selectivity reduces off-target COX-1 inhibition, enabling cleaner experimental interpretation in inflammation models and minimizing confounding variables in gastric safety studies.
- [1] Gierse JK, McDonald JJ, Hauser SD, Rangwala SH, Koboldt CM, Seibert K. A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. J Biol Chem. 1996 Jun 28;271(26):15810-4. View Source
